

3-(4-Methoxyphenyl)propionic acid structural formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)propionic acid

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An In-depth Technical Guide to **3-(4-Methoxyphenyl)propionic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid, also known as 4-methoxyhydrocinnamic acid, is a chemical compound with the molecular formula $C_{10}H_{12}O_3$.^[1] It consists of a propionic acid moiety attached to a phenyl ring, which is substituted with a methoxy group at the para position.^[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules and pharmaceuticals.^[2] While its derivatives and structurally similar compounds have been noted for various biological activities, including anti-inflammatory and antimicrobial properties, this guide will focus on the technical details pertaining to the core compound itself.

Chemical and Physical Properties

3-(4-Methoxyphenyl)propionic acid is typically a white to light beige crystalline powder under standard conditions.^[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone.^[2]

Table 1: Physicochemical Properties of **3-(4-Methoxyphenyl)propionic acid**

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 1929-29-9 | [1][3] |
| Molecular Formula | C ₁₀ H ₁₂ O ₃ | [1] |
| Molecular Weight | 180.20 g/mol | [3] |
| Melting Point | 98-100 °C | [1][3] |
| Boiling Point | 194 °C / 15 mmHg | |
| Appearance | White to light beige crystalline powder | [1] |
| SMILES String | <chem>COc1ccc(CCC(O)=O)cc1</chem> | [3] |
| InChI Key | FIUFLISGGHNPSM-UHFFFAOYSA-N | |

Spectroscopic Data

The structural identity of **3-(4-Methoxyphenyl)propionic acid** is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for **3-(4-Methoxyphenyl)propionic acid**

| Technique | Key Data / Observed Peaks | Reference(s) |
|------------------------|--|--------------|
| ¹ H NMR | Chemical shifts (ppm) in CDCl ₃ : ~11.0 (br s, 1H, COOH), 7.12 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 3.78 (s, 3H, OCH ₃), 2.89 (t, 2H, Ar-CH ₂), 2.64 (t, 2H, CH ₂ -COOH) | [2] |
| ¹³ C NMR | Expected chemical shifts (ppm): ~179 (C=O), ~158 (C-OCH ₃), ~132 (Ar C-C), ~129 (Ar C-H), ~114 (Ar C-H), ~55 (OCH ₃), ~36 (CH ₂ -COOH), ~30 (Ar-CH ₂) | [2][4][5] |
| Mass Spectrometry (EI) | Molecular Ion [M] ⁺ at m/z 180. Key fragments correspond to loss of COOH (m/z 135) and subsequent rearrangements. | [6] |
| Infrared (IR) | Characteristic absorptions (cm ⁻¹): ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1610, 1510 (C=C stretch, aromatic), ~1250, 1030 (C-O stretch) | |

Experimental Protocols

Synthesis of 3-(4-Methoxyphenyl)propionic Acid

A common and efficient method for synthesizing **3-(4-Methoxyphenyl)propionic acid** is through the catalytic hydrogenation of 4-methoxycinnamic acid.[1]

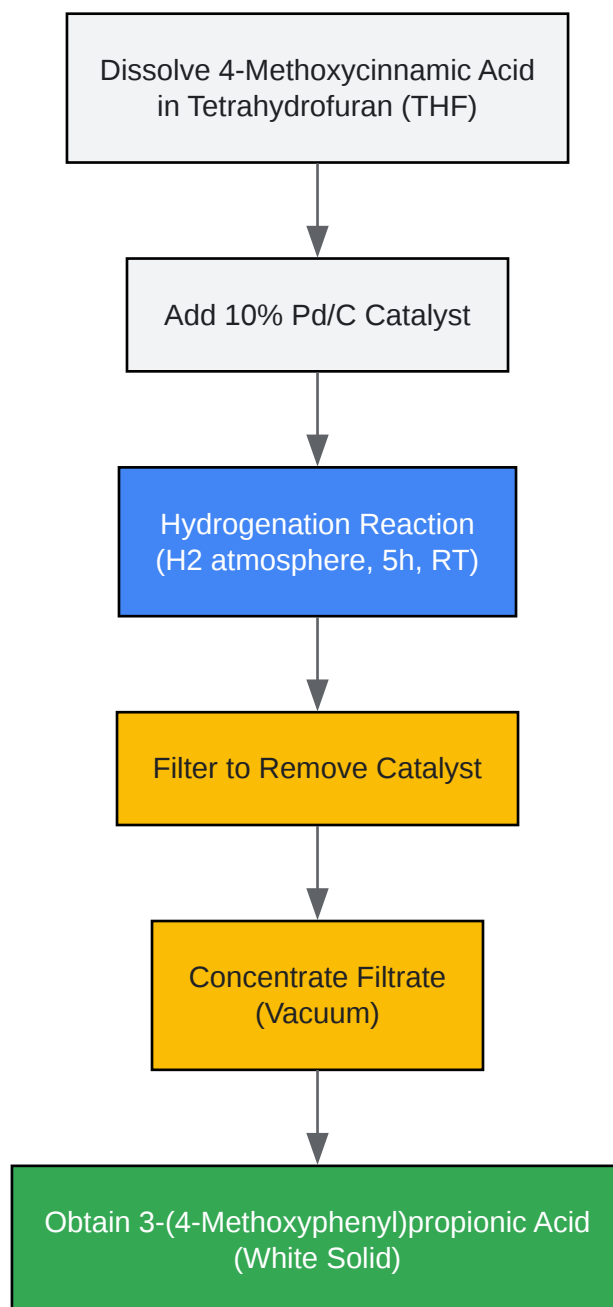
Objective: To prepare **3-(4-Methoxyphenyl)propionic acid** from 4-methoxycinnamic acid.

Materials:

- 4-Methoxycinnamic acid (or 3-(4-methoxyphenyl)acrylic acid)
- 10% Palladium on activated carbon (Pd/C)
- Tetrahydrofuran (THF)
- Hydrogen gas (H₂)

Procedure:

- Dissolve 4-methoxycinnamic acid (15 g, 84.2 mmol) in tetrahydrofuran (50 mL) in a suitable reaction vessel.
- Add a catalytic amount of 10% Pd/C to the solution.
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
- Stir the reaction vigorously at room temperature for approximately 5 hours.
- Monitor the reaction completion (e.g., by TLC).
- Upon completion, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
- The resulting white solid is **3-(4-Methoxyphenyl)propionic acid**. The reported yield is typically high (e.g., 95.2%), with a melting point of 102-103 °C.[1]



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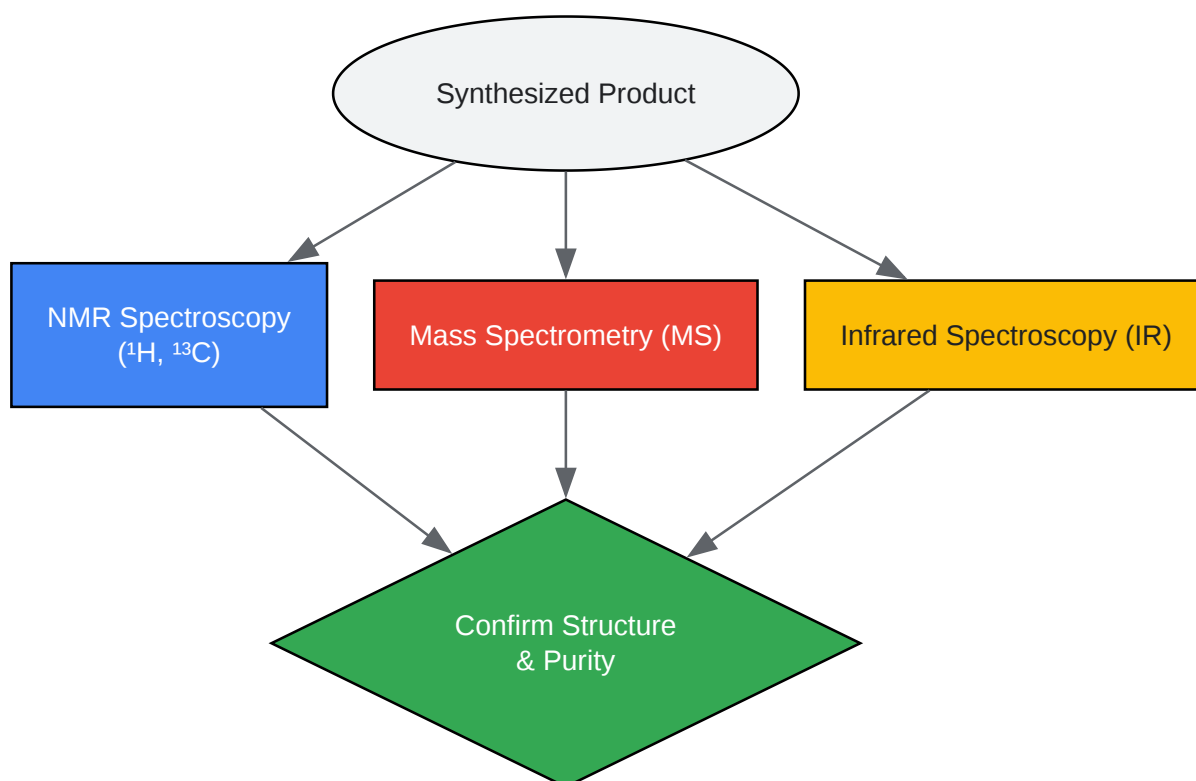
Synthesis Workflow Diagram

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized **3-(4-Methoxyphenyl)propionic acid**.

General Protocol:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving a small amount of the product (~5-10 mg) in a deuterated solvent (e.g., 0.5 mL CDCl₃).
 - Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
 - Process the data and compare the resulting chemical shifts, multiplicities, and integrations with the expected values for the target structure.
- Mass Spectrometry (MS):
 - Introduce a small sample into the mass spectrometer, typically using an electron ionization (EI) source.
 - Acquire the mass spectrum and identify the molecular ion peak ($m/z = 180.2$).
 - Analyze the fragmentation pattern to further confirm the structure. Common fragments for carboxylic acids involve the loss of hydroxyl (M-17) and carboxyl (M-45) groups.[\[7\]](#)
- Infrared (IR) Spectroscopy:
 - Prepare the sample (e.g., as a KBr pellet or a thin film).
 - Obtain the IR spectrum using an FTIR spectrometer.
 - Identify characteristic absorption bands corresponding to the functional groups present (O-H, C=O, C-O, aromatic C=C).



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Analytical Characterization Workflow

Biological Activity

The direct biological activities of **3-(4-Methoxyphenyl)propionic acid** are not extensively documented in peer-reviewed literature. It has been generally described as a nutrient solution component that can inhibit microbial growth by binding to the active sites of enzymes.[1] However, specific data on its antimicrobial spectrum or potency (e.g., Minimum Inhibitory Concentrations) are not readily available.

In contrast, its structural analogs have been the subject of significant research:

- 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a microbial metabolite of dietary polyphenols, has demonstrated antioxidant, anti-obesity, and anti-diabetic properties.[8] It has been shown to improve hepatic lipid metabolism, potentially through the GPR41 receptor, and may inhibit the aggregation of amyloid β -peptide, suggesting neuroprotective potential.[9][10][11]

- 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has been investigated for its anti-inflammatory effects, showing suppression of pro-inflammatory mediators in microglial cells through the blockage of NF- κ B, MAPKs, and PI3K/Akt signaling pathways.[12][13]

These findings in related molecules suggest that **3-(4-Methoxyphenyl)propionic acid** could be a valuable scaffold for medicinal chemistry exploration. However, it is crucial for researchers to note that the biological activities of these analogs cannot be directly extrapolated to the parent compound. Further investigation is required to elucidate the specific pharmacological profile of **3-(4-Methoxyphenyl)propionic acid**.

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- To cite this document: BenchChem. [3-(4-Methoxyphenyl)propionic acid structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158801#3-4-methoxyphenyl-propionic-acid-structural-formula]

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